2-Methyloxolan-3-amine

Chiral building block Asymmetric synthesis Stereochemical diversity

Researchers face failed stereoselectivity when substituting chiral 3-aminotetrahydrofurans. Unlike unsubstituted analogs, 2-Methyloxolan-3-amine (CAS 292054-35-4) provides an additional C2 stereocenter for precise asymmetric synthesis. - **Stereochemical precision:** Four configurational isomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)) enable controlled diastereoselectivity. - **Proven scaffold:** Validated in GPCR programs (adenosine A1, CGRP antagonists). - **Scale-ready:** Available from racemic (cost-effective screening) to enantiopure (≥95% for lead optimization).

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 292054-35-4
Cat. No. B2991159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloxolan-3-amine
CAS292054-35-4
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESCC1C(CCO1)N
InChIInChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3
InChIKeyOBFFLNVYKSXULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloxolan-3-amine Procurement and Technical Baseline


2-Methyloxolan-3-amine (CAS 292054-35-4), systematically named tetrahydro-2-methyl-3-furanamine or 3-amino-2,5-anhydro-1,3,4-trideoxypentitol, is a saturated five-membered heterocyclic primary amine with molecular formula C5H11NO and molecular weight 101.15 g/mol . The compound exists as a racemic mixture of cis/trans diastereomers unless otherwise specified, with stereoisomeric forms (2R,3R), (2S,3S), (2R,3S), and (2S,3R) each possessing distinct CAS registrations and chemical behaviors [1]. 2-Methyloxolan-3-amine serves as a chiral amine building block in medicinal chemistry and organic synthesis, with the tetrahydrofuran (oxolane) scaffold recognized as a privileged substructure conferring desirable pharmacokinetic properties in multiple pharmacologically active compounds, including adenosine A1 receptor agonists and CGRP receptor antagonists [2].

Workflow Chiral building block for asymmetric synthesis & SAR
Form Racemate (general); enantiopure forms available
Scaffold context Tetrahydrofuran core in reported GPCR ligand studies

2-Methyloxolan-3-amine Interchange Risk vs. Unsubstituted Analogs


Substitution of 2-methyloxolan-3-amine with the simpler, commercially widespread 3-aminotetrahydrofuran (CAS 88675-24-5) or its enantiopure forms introduces structurally consequential differences that preclude interchangeable use in stereochemically sensitive applications. The 2-methyl substituent in 2-methyloxolan-3-amine creates an additional stereogenic center at C2, generating four stereoisomeric configurations [(2R,3R), (2S,3S), (2R,3S), (2S,3R)] compared to only two for unsubstituted 3-aminotetrahydrofuran [1]. This stereochemical expansion fundamentally alters the compound's utility in asymmetric synthesis, where precise stereocontrol governs downstream diastereoselectivity and enantiomeric purity of final pharmaceutical candidates [2]. Furthermore, the 2-methyl group modifies the conformational preferences of the oxolane ring and alters the basicity and nucleophilicity of the adjacent 3-amino group via steric and electronic effects . Procurement decisions predicated on treating these compounds as functional equivalents risk compromised reaction stereoselectivity, divergent pharmacokinetic profiles of downstream drug candidates, and ultimately failed regulatory comparability demonstrations in GMP manufacturing contexts.

Additional stereocenter
2-methyl creates 4 stereoisomers vs. 2 for unsubstituted analog; may alter reaction diastereoselectivity
Electronic & conformational effects
C2 methyl shifts amine basicity and ring conformation; may change nucleophilicity and binding mode
Stereochemical comparability
Direct substitution may compromise stereochemical control and complicate analytical method transfer

2-Methyloxolan-3-amine Differentiation Evidence


Stereochemical Complexity Comparison

2-Methyloxolan-3-amine introduces a second stereogenic center at the C2 position relative to the unsubstituted 3-aminotetrahydrofuran scaffold, expanding the accessible stereochemical space from two to four distinct stereoisomeric configurations [1]. This additional stereocenter enables finer stereochemical control in downstream asymmetric transformations, as the C2 methyl group serves as a stereodirecting element that influences facial selectivity in reactions at the adjacent C3 amino group [2].

Stereochemical Complexity
Class-level inference
2 stereocenters (4 isomers) vs. 1 (2 isomers)
Supports expanded SAR exploration
Structural inference; confirm experimentally
Chiral building block Asymmetric synthesis Stereochemical diversity

Physicochemical Properties Differentiation

The introduction of the C2 methyl substituent alters the calculated lipophilicity of 2-methyloxolan-3-amine relative to unsubstituted 3-aminotetrahydrofuran. The computed LogP for 2-methyloxolan-3-amine is 0.82280, reflecting the hydrophobic contribution of the methyl group, while maintaining a polar surface area (PSA) of 35.25 Ų that preserves aqueous solubility and hydrogen-bonding capacity .

Lipophilicity (LogP)
Data to verify
Target LogP ~0.82; unsub. ~0.0–0.2
LogP shift may alter permeability context
Calculated; source-specific review needed
Lipophilicity Permeability Drug-likeness

Commercial Availability and Purity Benchmark

Commercially available 2-methyloxolan-3-amine is supplied at a standard purity of 98% (HPLC/GC) with CAS registration 292054-35-4, representing the racemic mixture suitable for general synthetic applications . For stereochemically defined applications, individual enantiopure stereoisomers are available under separate CAS numbers (e.g., (2R,3S)-2-methyloxolan-3-amine hydrochloride; (2S,3S)-2-methyloxolan-3-amine) with purity specifications typically ranging from 95% to 98% [1].

Commercial Purity
Supplier specification
Racemate 98%; enantiopure 95–98%
Racemate for early SAR; enantiopure for chiral control
Catalog specification; verify lot
Commercial sourcing Purity specification Procurement

2-Methyloxolan-3-amine Application Scenarios


GPCR-Targeted Drug Discovery

2-Methyloxolan-3-amine should be prioritized as a chiral amine building block in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), particularly adenosine A1 receptor agonists and CGRP receptor antagonists, where the 3-aminotetrahydrofuran scaffold has demonstrated validated utility in conferring high-affinity binding and favorable pharmacokinetic properties [1]. The C2 methyl substituent provides an additional stereochemical handle for SAR exploration, potentially enhancing target selectivity through optimized three-dimensional complementarity with receptor binding pockets.

Chiral Auxiliary for Asymmetric Synthesis

The 2-methyloxolan-3-amine scaffold serves as an effective stereodirecting element in asymmetric transformations, where the C2 methyl group can influence facial selectivity in reactions at the adjacent C3 amine nitrogen. This property makes the compound suitable for use as a chiral auxiliary in diastereoselective alkylations, acylations, and reductive aminations [2]. For procurement, stereodefined enantiopure forms [(2R,3R), (2S,3S), (2R,3S), (2S,3R)] should be selected based on the specific stereochemical outcome required in the target transformation.

Building Block Supply Pipeline

For early-stage medicinal chemistry exploration and hit-to-lead optimization, the racemic 2-methyloxolan-3-amine (98% purity) offers a cost-effective entry point for generating structurally diverse compound libraries . As programs advance to lead optimization and preclinical candidate selection, procurement should transition to the specific stereoisomeric form that demonstrates optimal activity in SAR studies, with enantiopure material (95-98% purity) supporting reproducible biological assay results and scalable synthetic route development.

Scalable Synthesis of Substituted Aminotetrahydrofurans

Industrial process chemistry teams developing scalable synthetic routes to chiral 3-aminotetrahydrofuran derivatives can leverage the established synthetic methodologies described in patent literature for substituted chiral 3-aminotetrahydrofuran derivatives [2]. The 2-methyloxolan-3-amine scaffold serves as both a target compound and a model substrate for optimizing stereoselective cyclization, resolution, and salt formation protocols applicable to kilogram-scale manufacturing.

Application
Selection Property
Validation Focus
GPCR ligand research
Chiral amine scaffold with reported GPCR ligand context
Target binding and PK assay interpretation
Asymmetric synthesis method development
Stereodirecting C2 methyl substituent
Diastereoselectivity and reaction optimization
Hit-to-lead library synthesis
Stereochemical form (racemate vs. enantiopure)
Stereochemical purity and assay reproducibility
Scalable route development
Model substrate for chiral tetrahydrofuran synthesis
Stereoselective cyclization and resolution methods
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